5-(Chloromethyl)oxazole

Organic Synthesis Medicinal Chemistry Building Blocks

5-(Chloromethyl)oxazole (CAS 172649-57-9) is a small-molecule heterocyclic building block comprised of an oxazole core with a reactive chloromethyl substituent at the 5-position. It is characterized by a molecular formula of C4H4ClNO and a molecular weight of 117.53 g/mol.

Molecular Formula C4H4ClNO
Molecular Weight 117.53 g/mol
CAS No. 172649-57-9
Cat. No. B069290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)oxazole
CAS172649-57-9
Molecular FormulaC4H4ClNO
Molecular Weight117.53 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)CCl
InChIInChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
InChIKeyUJLHZLUVPVJDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)oxazole (CAS 172649-57-9) Procurement Guide: A Reactive Heterocyclic Building Block for Medicinal Chemistry


5-(Chloromethyl)oxazole (CAS 172649-57-9) is a small-molecule heterocyclic building block comprised of an oxazole core with a reactive chloromethyl substituent at the 5-position [1]. It is characterized by a molecular formula of C4H4ClNO and a molecular weight of 117.53 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for pharmaceutical and agrochemical research . Its primary value lies in the bifunctional nature of the molecule, combining the aromatic heterocycle's properties with the electrophilic reactivity of the chloromethyl group, which facilitates further synthetic elaboration .

Why 5-(Chloromethyl)oxazole Procurement Cannot Be Satisfied by Analogs: Key Structural and Reactivity Differentiators


Simply substituting any 'chloromethyl-oxazole' or related heterocycle for 5-(Chloromethyl)oxazole (CAS 172649-57-9) can lead to significant differences in reactivity, regiochemical outcome, and the properties of the final synthesized product [1]. The exact position of the chloromethyl group on the oxazole ring dictates its electronic environment and, consequently, its reaction kinetics and selectivity in nucleophilic substitutions and cycloadditions [1]. Analogs like 5-methyl-oxazole lack the reactive handle for further functionalization , while isoxazole variants or regioisomers such as 2- or 4-(chloromethyl)oxazole will produce different substitution patterns and engage differently in metal-catalyzed cross-coupling or click chemistry protocols [1]. Even among halomethyl analogs, the choice of halogen (e.g., Cl vs. Br) presents a measurable trade-off in reactivity and stability that must be managed for specific synthetic applications [2].

Quantitative Differentiators for 5-(Chloromethyl)oxazole vs. Analogs: A Data-Driven Selection Guide


Reactivity Profile: 5-(Chloromethyl)oxazole vs. 5-Methyl-oxazole

The key differentiator is the presence of a reactive electrophilic center. 5-(Chloromethyl)oxazole possesses a chloromethyl (-CH2Cl) group, enabling nucleophilic substitution, oxidation, and reduction reactions that are entirely inaccessible to the reduced analog, 5-methyl-oxazole . The chloromethyl group allows for subsequent transformation into 5-(azidomethyl)oxazole (for click chemistry), oxazole-5-carboxaldehyde (via oxidation), and various 5-(aminomethyl)oxazoles .

Organic Synthesis Medicinal Chemistry Building Blocks

Reactivity and Stability Comparison: Chloromethyl vs. Bromomethyl Analogs in Oxazole Functionalization

While the 2-bromomethyl analog offers higher reactivity for challenging C-alkylation reactions (e.g., with malonate carbanions) [1], the chloromethyl group in 5-(Chloromethyl)oxazole provides a balanced profile of sufficient electrophilicity for common substitutions (amines, thiols, alkoxides) while demonstrating superior stability for handling and storage [1]. The bromomethyl version is specifically noted as a 'more reactive alternative', implying the chloromethyl compound is less prone to unwanted side reactions or decomposition under standard laboratory conditions [1].

Organic Synthesis C-Alkylation Click Chemistry

Physicochemical Properties: 5-(Chloromethyl)oxazole vs. 4- and 2-Regioisomers

The position of the chloromethyl group on the oxazole ring influences the compound's physicochemical properties and reactivity. 5-(Chloromethyl)oxazole (CAS 172649-57-9) has a predicted density of 1.261 g/cm³ and a boiling point of 177.7 °C . These properties differ from its regioisomer, 4-(Chloromethyl)oxazole (CAS 767628-89-7) . The 5-position substitution places the reactive handle adjacent to the oxygen atom in the heterocycle, which can alter its electronic properties and subsequent reaction outcomes compared to the 2- and 4-position isomers.

Organic Synthesis Regiochemistry Property Prediction

Purity and Storage Specifications for Reproducible Research

Commercial availability and specifications for 5-(Chloromethyl)oxazole are well-defined, with a typical minimum purity of 95% . This ensures a reliable starting point for multi-step synthesis. In contrast, some more specialized analogs, like 2-(Chloromethyl)-4,5-dimethyloxazole, may have different purity standards and are not always stocked, potentially introducing variability and lead time into research projects . Furthermore, 5-(Chloromethyl)oxazole has a defined long-term storage condition of 2-8°C, whereas the 2-chloromethyl isomer requires storage at ≤ -4°C, indicating a difference in thermal stability .

Quality Control Procurement Reproducibility

Primary Application Scenarios for 5-(Chloromethyl)oxazole Based on Empirical Evidence


Scaffold for Click Chemistry and Bioorthogonal Conjugation

The primary utility of 5-(Chloromethyl)oxazole is as a precursor for installing a clickable azide handle. Through a mild nucleophilic substitution with sodium azide (NaN3), it is quantitatively converted to 5-(azidomethyl)oxazole . This azide derivative is then used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create extended heterocyclic scaffolds for applications such as developing biofilm inhibitors, where the oxazole core is part of a non-peptide mimetic designed to disrupt protein-protein interactions [1].

Medicinal Chemistry Library Synthesis and Derivatization

This compound is a versatile intermediate for generating diverse libraries of oxazole-containing molecules for drug discovery . Its chloromethyl group acts as a strategic diversification point, enabling the synthesis of 5-(aminomethyl)oxazoles, 5-(thiocyanatomethyl)oxazoles, oxazole-5-carboxaldehyde, and oxazole-5-carboxylic acid [1]. This allows medicinal chemists to explore structure-activity relationships (SAR) around the oxazole core without needing to re-synthesize the heterocyclic ring from scratch, significantly accelerating hit-to-lead optimization .

Synthesis of Agrochemical Intermediates and Specialty Materials

Beyond pharmaceuticals, 5-(Chloromethyl)oxazole finds application in the synthesis of complex agrochemicals and specialty materials . Its reactivity allows it to be incorporated into larger molecular architectures, such as polymers and resins, where the oxazole ring can impart specific properties like thermal stability or metal-coordination capability [1]. The compound's use in this area is driven by its ability to act as a cross-linker or a building block for monomers .

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